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Compound of Interest

Compound Name:
12,12-Dibromo-N-

(methylsulfonyl)-11-dodecenamide

CAS No.: 206052-03-1

Cat. No.: B049233 Get Quote

Product Focus:N-methyl-N-dodecylsulfonamide (DDMS) Target Enzyme: Cytochrome P450 4A

(CYP4A) / CYP4F (Omega-hydroxylases) Application: Selective inhibition of 20-HETE

formation in renal and vascular research.

Executive Summary: The Selectivity vs. Potency
Trade-off
In the investigation of arachidonic acid (AA) metabolism, distinguishing between the

vasoconstrictive 20-HETE pathway (mediated by CYP4A/4F) and the vasodilatory EET

pathway (mediated by CYP2C/2J) is critical.

DDMS (N-methyl-N-dodecylsulfonamide) serves as a highly selective probe for this purpose.

While it possesses a higher IC50 (~2 µM) compared to the mechanism-based inhibitor

HET0016 (~9-35 nM), DDMS offers a superior specificity profile. It effectively inhibits omega-

hydroxylation without significantly suppressing epoxygenase activity (CYP2C9/2C19), a

common liability of more potent alternatives. This guide details the cross-reactivity landscape to

assist researchers in selecting the appropriate chemical probe for hypertension and renal

function studies.

Mechanistic Profile & Signaling Context[1][2][3][4]
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DDMS functions as a substrate analog, competitively inhibiting the omega-hydroxylation of fatty

acids. Its structural mimicry of lauric and arachidonic acid allows it to occupy the active site of

CYP4A isoforms, blocking the conversion of AA to 20-HETE.

Pathway Visualization: The Critical Balance
The following diagram illustrates the bifurcation of Arachidonic Acid metabolism. Note how

DDMS selectively targets the "Pressor" arm while leaving the "Depressor" arm intact.
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Caption: DDMS selectively blocks the CYP4A-mediated production of 20-HETE, preserving the

CYP2C-mediated EET pathway.

Comparative Analysis: DDMS vs. Alternatives
The choice of inhibitor dictates the interpretation of physiological data. The table below

synthesizes experimental data comparing DDMS against the high-potency HET0016 and the

suicide inhibitor 17-ODYA.

Table 1: Inhibitor Performance Matrix
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Feature DDMS HET0016 17-ODYA

Primary Target
CYP4A (Omega-

hydroxylase)
CYP4A / CYP4F

CYP4A / Fatty Acid

Hydroxylases

Mechanism
Competitive / Tight-

binding

Irreversible

(Mechanism-based)

Suicide Substrate

(Irreversible)

Potency (IC50) ~2.0 µM (Moderate) 8.9 - 35 nM (High) ~5.0 µM

Selectivity

Ratio(Omega vs.

Epoxy)

> 30-fold
~60-fold (at low

conc.)Poor at >1 µM
Low (Promiscuous)

CYP2C9 Liability
Minimal inhibition at

10 µM
Inhibits at >1 µM

Significant Cross-

reactivity

COX/LOX Effect Negligible Negligible
Inhibits COX/LOX at

high doses

Best Use Case

Mechanistic

ValidationWhen

preserving EETs is

crucial.

Phenotypic

ScreeningWhen

maximal suppression

is required.

Historical

comparisons only.

Key Insight: While HET0016 is more potent, it exhibits "concentration-dependent promiscuity."

At concentrations required to fully suppress CYP4A in vivo, HET0016 often bleeds into CYP2C

inhibition, confounding vascular studies. DDMS maintains a cleaner window of selectivity.

Cross-Reactivity Data: The Off-Target Landscape
To validate the specificity of DDMS, it is essential to review its interaction with major drug-

metabolizing enzymes.

CYP2C9 & CYP2C19 (Epoxygenases)[1][6]
Relevance: These enzymes produce Epoxyeicosatrienoic acids (EETs), which are renal

vasodilators. Inhibiting them alongside CYP4A creates a "false neutral" physiological effect.
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DDMS Performance: In rat renal microsomes, DDMS (10 µM) showed <10% inhibition of

epoxygenase activity, whereas HET0016 (1 µM) began to show significant suppression.

Experimental Evidence: Wang et al. demonstrated that DDMS IC50 for epoxidation is ~60

µM, compared to 2 µM for omega-hydroxylation.[1]

CYP3A4 (General Metabolism)[1]
Relevance: Major metabolizer of xenobiotics; inhibition leads to drug-drug interactions.[2][3]

DDMS Performance: DDMS shows weak affinity for CYP3A4 compared to azole antifungals

(e.g., ketoconazole). However, at high micromolar concentrations (>50 µM), non-specific

hydrophobic binding may occur.

Experimental Protocol: Validating Selectivity
Use this self-validating protocol to determine the "Selectivity Ratio" of DDMS in your specific

tissue preparation. This assay simultaneously measures the formation of 20-HETE (CYP4A

activity) and EETs (CYP2C activity).
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Caption: Standardized incubation workflow for determining CYP inhibition kinetics.

Detailed Methodology
1. Buffer System:

Use 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.

Why: Magnesium is essential for the stability of the CYP-Reductase complex.
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2. Substrate & Inhibitor Preparation:

Substrate: Arachidonic Acid (AA) at 20 µM (approx. Km).[4][5][6]

Inhibitor: Prepare DDMS serial dilutions in DMSO. Ensure final DMSO concentration is

<0.5% v/v to prevent solvent-induced enzyme inactivation.

3. Incubation:

Mix microsomes (0.5 mg protein/mL) with DDMS.

Pre-incubate for 5 minutes at 37°C.

Start: Add NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL

G6P-Dehydrogenase).

Incubate for 15 minutes (linear phase).

4. Termination & Extraction:

Stop: Add 2 volumes of ice-cold acetonitrile with 0.1% formic acid.

Internal Standard: Spike with d6-20-HETE and d8-14,15-EET for recovery normalization.

Centrifuge at 10,000 x g for 10 minutes.

5. Calculation:

Calculate IC50 for both 20-HETE formation and Total EETs formation.

Selectivity Ratio = IC50(EETs) / IC50(20-HETE).

Target: A ratio >25 indicates acceptable selectivity for mechanistic attribution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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